Triethoxy-p-tolylsilane
Overview
Description
Erythrosphingosine, also known as D-erythro-sphingosine, is a naturally occurring sphingoid base that plays a crucial role in the structure and function of sphingolipids. Sphingolipids are essential components of cell membranes and are involved in various cellular processes, including cell signaling, proliferation, and apoptosis. Erythrosphingosine is characterized by its long-chain aliphatic amino alcohol structure, which is vital for its biological activities .
Mechanism of Action
Triethoxy-p-tolylsilane, also known as Triethoxy(p-tolyl)silane, is an organosilicon compound with diverse applications in the chemical industry . It consists of a p-tolyl group, an oxygen atom, and three ethoxy groups . Here is a detailed analysis of its mechanism of action:
Pharmacokinetics
Organosilicon compounds are generally known for their stability and resistance to metabolism, which can impact their bioavailability .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to react slowly with moisture/water . Therefore, the presence of water can potentially affect its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Erythrosphingosine can be synthesized through several methods. One common approach involves the use of chiral starting materials, such as carbohydrates and amino acids, to ensure the correct stereochemistry. For instance, D-ribo-phytosphingosine can be used as a starting material, which undergoes selective transformation to form erythrosphingosine . Another method involves the use of cyclic sulfate intermediates to achieve the desired stereochemistry .
Industrial Production Methods: Industrial production of erythrosphingosine often involves the extraction from natural sources, such as animal tissues, or through fermentation processes using yeast. The extracted compound is then purified to achieve high purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions: Erythrosphingosine undergoes several types of chemical reactions, including:
Substitution: Erythrosphingosine can undergo substitution reactions to form various derivatives, such as N-acyl sphingosines (ceramides).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Acyl chlorides and anhydrides are commonly used reagents for substitution reactions.
Major Products:
Sphingosine-1-phosphate: Formed through oxidation and plays a role in cell signaling.
Dihydrosphingosine: Formed through reduction and has distinct biological functions.
Ceramides: Formed through substitution and are key components of cell membranes.
Scientific Research Applications
Erythrosphingosine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Erythrosphingosine is often compared with other sphingoid bases, such as:
Sphinganine: Similar in structure but lacks the double bond present in erythrosphingosine.
Phytosphingosine: Contains additional hydroxyl groups and is primarily found in plants.
Sphingosine-1-Phosphate: A phosphorylated derivative of erythrosphingosine that plays a crucial role in cell signaling and immune responses.
Erythrosphingosine is unique due to its specific stereochemistry and its ability to inhibit protein kinase C while activating protein phosphatase 2A, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
triethoxy-(4-methylphenyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3Si/c1-5-14-17(15-6-2,16-7-3)13-10-8-12(4)9-11-13/h8-11H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PADYPAQRESYCQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=C(C=C1)C)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405407 | |
Record name | Triethoxy-p-tolylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18412-57-2 | |
Record name | Triethoxy-p-tolylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triethoxy(p-tolyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Triethoxy(p-tolyl)silane influence the properties of the resulting silica xerogels?
A1: Triethoxy(p-tolyl)silane (MPhTEOS) plays a crucial role in determining the final properties of the hybrid silica xerogels. When co-condensed with tetraethoxysilane (TEOS), the MPhTEOS introduces organic functionality into the silica network. This organic incorporation directly impacts the material's porosity, hydrophilicity, and local order []. By varying the molar percentage of MPhTEOS during synthesis, researchers can fine-tune these properties. For example, higher concentrations of MPhTEOS might lead to increased hydrophobicity due to the presence of the p-tolyl group.
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